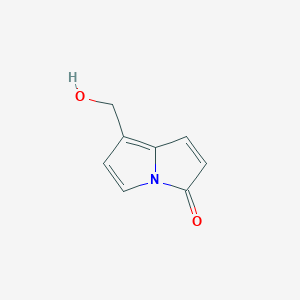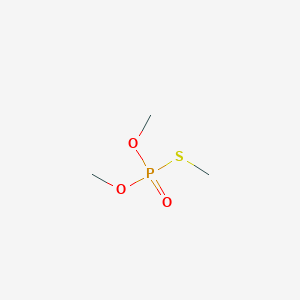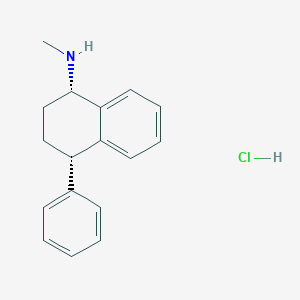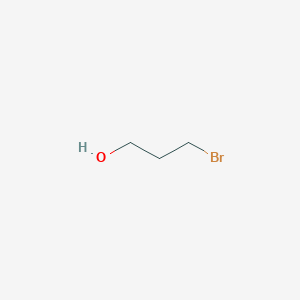
7-(hydroxymethyl)-3H-pyrrolizin-3-one
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and various spectroscopic properties.Scientific Research Applications
Synthesis and Chemical Properties
7-(hydroxymethyl)-3H-pyrrolizin-3-one and its derivatives are utilized in various synthesis processes due to their unique chemical structures. Tang and Pyne (2003) developed a diastereoselective and modular approach to synthesize the structure characteristic of several natural pyrrolizidine natural products, culminating in the synthesis of (-)-7-epiaustraline and (+)-1,7-diepiaustraline (Tang & Pyne, 2003). Despinoy and McNab (2009) demonstrated that pyrrolizin-3-ones can be easily hydrogenated to their hexahydro derivatives, providing a concise, diastereoselective route to necine bases (Despinoy & McNab, 2009).
Biological and Pharmacological Applications
The compounds derived from 7-(hydroxymethyl)-3H-pyrrolizin-3-one have been studied for their potential in various biological and pharmacological applications. Santos et al. (2014) reported the potential of 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles as anticancer agents against breast cancer, highlighting their efficacy particularly against the triple-negative breast cancer cell line (Santos et al., 2014). Additionally, Boyko et al. (2015) highlighted the potential of 7-(3-cyclopentyloxy-4-methoxyphenyl)hexahydro-3H-pyrrolizin-3-one (Pyrromilast) as a highly active inhibitor of subtype 4B phosphodiesterase, offering promising treatment for chronic obstructive pulmonary disease (Boyko et al., 2015).
Molecular Dynamics and Spectroscopy
The molecules related to 7-(hydroxymethyl)-3H-pyrrolizin-3-one have also been subjects in molecular dynamics and spectroscopic studies. Kyrychenko et al. (2000) performed molecular dynamics and density functional theory studies for alcohol and water complexes of related heteroazaaromatic molecules, elucidating different types of intermolecular complexes in the ground electronic state (Kyrychenko et al., 2000).
Safety And Hazards
Material safety data sheets (MSDS) provide information on the hazards of chemicals, their safe handling procedures, and emergency measures.
Future Directions
This would involve a discussion of unanswered questions about the compound and potential areas of future research.
For a specific compound like “7-(hydroxymethyl)-3H-pyrrolizin-3-one”, you would need to consult specialized chemical databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area. They might be able to provide more detailed and specific information.
properties
IUPAC Name |
7-(hydroxymethyl)pyrrolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIPUKBDUHVOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C1=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(hydroxymethyl)-3H-pyrrolizin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)


![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)




![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
